molecular formula C21H21N3O4S B12176893 N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B12176893
M. Wt: 411.5 g/mol
InChI Key: IRLQNCCRFBKYKU-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with an isopropyl group at position 5 and a furochromenyl acetamide moiety at position 2. The furo[3,2-g]chromen system, a coumarin derivative, is modified with methyl groups at positions 3, 5, and 9, and a ketone at position 3. The Z-configuration of the thiadiazole-ylidene group and the acetamide linkage may influence its electronic properties and intermolecular interactions.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C21H21N3O4S/c1-9(2)19-23-24-21(29-19)22-16(25)7-15-11(4)14-6-13-10(3)8-27-17(13)12(5)18(14)28-20(15)26/h6,8-9H,7H2,1-5H3,(H,22,24,25)

InChI Key

IRLQNCCRFBKYKU-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=NN=C(S4)C(C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Coupling with Furochromenyl Acetamide: The synthesized thiadiazole derivative is then coupled with a furochromenyl acetamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

Anticancer Properties

The compound's structure suggests it may possess anticancer activity due to the presence of the thiadiazole moiety, which has been associated with various pharmacological effects. Studies have indicated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against several cancer cell lines. For instance, related compounds have shown promising results against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cell lines through MTT assays that evaluate cell viability post-treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide have demonstrated minimum inhibitory concentrations (MIC) ranging from 16–31.25 μg/mL against bacterial strains . This suggests that the compound could be further investigated for use as an antimicrobial agent.

Pesticidal Properties

Research indicates that thiadiazole derivatives can exhibit pesticidal properties. The unique structural features of this compound may allow it to function as a bioactive agent in pest management. Its efficacy in controlling specific agricultural pests could be explored further through field trials and laboratory studies focused on pest resistance and crop yield enhancement .

Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical reactions requiring precise conditions to achieve high yields and purity. The compound's molecular structure includes multiple functional groups that contribute to its biological activity and potential applications in various fields.

Case Study 1: Anticancer Activity Evaluation

In a controlled study evaluating the anticancer properties of thiadiazole derivatives including the target compound:

  • Objective : Assess cytotoxicity against various cancer cell lines.
  • Methodology : MTT assay conducted on PC3 and HT29 cell lines.
  • Results : Compounds exhibited significant cytotoxicity at specific concentrations compared to control drugs like doxorubicin.
  • : The study supports further investigation into the therapeutic potential of thiadiazole derivatives in oncology.

Case Study 2: Antimicrobial Efficacy Testing

A study focusing on the antimicrobial effects of related thiadiazole compounds revealed:

  • Objective : Determine antibacterial activity against common pathogens.
  • Methodology : Disk diffusion method and MIC determination.
  • Results : Notable inhibition zones were observed for several strains at varying concentrations.
  • : This supports the potential use of thiadiazole derivatives as alternative antimicrobial agents in clinical settings.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole and Acetamide Moieties

N-(4-acetyl-4,5-dihydro-5-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-yl)acetamide (Compound 16)
  • Core Structure : 1,3,4-thiadiazole with naphthofuran and pyrazole substituents.
  • Key Features : A fused naphthofuran system and acetylated acetamide.
  • Synthesis : Reflux with acetic anhydride (60% yield) .
  • Bioactivity : Demonstrated antibacterial activity, though specific targets are unreported .
  • Spectral Data :
    • IR: 3,248 cm⁻¹ (NH), 1,664–1,634 cm⁻¹ (C=O).
    • $^1$H-NMR: 11.78 ppm (NH), aromatic protons at 8.30–7.35 ppm .
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (Compound 4.1)
  • Core Structure : 1,3,4-thiadiazole with trichloroethyl and phenyl groups.
  • Key Features : A chlorinated ethyl bridge and phenyl substitution.
  • Synthesis : Cyclization in concentrated sulfuric acid (97.4% yield) .
  • Structural Insights : X-ray diffraction confirmed planar thiadiazole and acetamide groups, with intermolecular hydrogen bonding influencing stability .
  • Spectral Data :
    • IR: 3,310 cm⁻¹ (NH), 1,670 cm⁻¹ (C=O).
    • $^1$H-NMR: 1.91 ppm (CH₃), 7.52–7.94 ppm (aromatic protons) .
N-(4-fluorophenyl)-N-(propan-2-yl)-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}acetamide
  • Core Structure : 1,3,4-thiadiazole with trifluoromethyl and fluorophenyl groups.
  • Key Features : Trifluoromethyl enhances lipophilicity; fluorophenyl may improve metabolic stability.
  • Relevance : Demonstrates how electron-withdrawing substituents (e.g., CF₃) modulate physicochemical properties .

Comparative Analysis of Structural and Functional Features

Table 1: Key Properties of Thiadiazole-Acetamide Analogues
Compound Core Heterocycle Key Substituents Synthesis Yield Bioactivity Spectral C=O Stretch (cm⁻¹)
Target Compound 1,3,4-Thiadiazole Isopropyl, furochromenyl acetamide Not Reported Not Reported ~1,660–1,670 (predicted)
Compound 16 1,3,4-Thiadiazole Naphthofuran, pyrazole 60% Antibacterial 1,664–1,634
Compound 4.1 1,3,4-Thiadiazole Trichloroethyl, phenyl 97.4% Not Reported 1,670
Pharmacopeial Compound (7) 1,3,4-Thiadiazole Methylthio, pivalamido Not Reported Antibiotic (implied) Not Reported
Spectroscopic and Structural Insights
  • IR spectra consistently show C=O stretches near 1,660–1,670 cm⁻¹, confirming acetamide integrity .
  • $^1$H-NMR aromatic proton shifts (7–8.5 ppm) reflect electron-withdrawing effects of substituents .

Biological Activity

N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N5O2SC_{19}H_{23}N_5O_2S with a molecular weight of 385.5 g/mol. The structure features a thiadiazole ring and a furochromene moiety which are critical for its biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₃N₅O₂S
Molecular Weight385.5 g/mol
StructureChemical Structure

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities to our target compound showed potent antiproliferative effects against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung carcinoma)
    • MCF7 (breast cancer)
    • HepG2 (liver cancer)
  • Mechanism of Action :
    • Induction of apoptosis through caspase activation.
    • Inhibition of key signaling pathways such as ERK1/2.
  • Findings :
    • A study reported that certain thiadiazole derivatives had IC50 values significantly lower than doxorubicin, indicating higher potency in inhibiting cancer cell growth .

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties against various pathogens:

  • Tested Organisms :
    • Gram-positive bacteria: Staphylococcus aureus
    • Gram-negative bacteria: Escherichia coli
    • Fungi: Candida albicans
  • Results :
    • Compounds exhibited moderate to good antibacterial and antifungal activities, with some achieving over 80% inhibition against S. aureus .

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazoles has been explored in various studies:

  • Mechanism :
    • Inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
  • Findings :
    • Thiadiazole derivatives were shown to reduce inflammation markers in animal models .

Synthesis and Evaluation

A recent project synthesized several thiadiazole derivatives and evaluated their biological activities using both in silico and in vitro methods. The results indicated that modifications to the thiadiazole ring could enhance biological efficacy:

  • Docking Studies : Showed favorable binding interactions with target proteins.
  • In Vitro Assays : Compounds demonstrated significant cytotoxicity against cancer cell lines .

Summary of Biological Activities

Activity TypeObservations
AnticancerSignificant inhibition of cancer cell proliferation; induction of apoptosis through caspase activation.
AntimicrobialEffective against both Gram-positive and Gram-negative bacteria; substantial antifungal activity observed.
Anti-inflammatoryReduction in inflammatory markers; potential for therapeutic applications in inflammatory diseases.

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